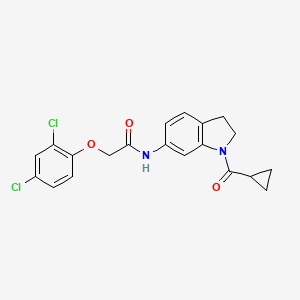

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 1021207-93-1

Cat. No.: VC11946450

Molecular Formula: C20H18Cl2N2O3

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021207-93-1 |

|---|---|

| Molecular Formula | C20H18Cl2N2O3 |

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2,4-dichlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C20H18Cl2N2O3/c21-14-4-6-18(16(22)9-14)27-11-19(25)23-15-5-3-12-7-8-24(17(12)10-15)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,23,25) |

| Standard InChI Key | CBSZOJBSBJSFJP-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

| Canonical SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Introduction

Overview of the Compound

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that contains several functional groups:

-

Cyclopropanecarbonyl group: A small, strained ring structure that can influence the compound's reactivity and stability.

-

Indoline core: A bicyclic structure derived from indole, often found in biologically active molecules.

-

Dichlorophenoxy group: A chlorinated aromatic ring that may contribute to hydrophobic interactions in biological systems.

The combination of these groups suggests potential applications in medicinal chemistry, agrochemicals, or material science.

Medicinal Chemistry

Compounds with indoline and dichlorophenoxy moieties are often explored for their pharmacological properties:

-

May act as enzyme inhibitors or receptor modulators.

-

Potential applications in cancer therapy or anti-inflammatory drugs.

Agrochemicals

The dichlorophenoxy group is commonly found in herbicides and pesticides:

-

Could be evaluated for activity against plant pathogens or pests.

-

May serve as a lead compound for designing environmentally friendly agrochemicals.

Material Science

Amides with aromatic substituents are sometimes used in polymer synthesis:

-

Could contribute to the development of novel materials with unique mechanical or thermal properties.

Research Directions

Given the structural features of this compound, future research could focus on:

-

Biological Activity Screening

-

Testing against cancer cell lines or microbial pathogens.

-

Evaluating enzyme inhibition profiles.

-

-

Structure-Activity Relationship (SAR) Studies

-

Modifying substituents to optimize activity and reduce toxicity.

-

Investigating the role of the cyclopropane group in biological interactions.

-

-

Pharmacokinetics and Toxicology

-

Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conducting toxicity studies to determine safety profiles.

-

-

Synthetic Optimization

-

Developing cost-effective and environmentally friendly synthetic routes.

-

Exploring derivatives with enhanced solubility or stability.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume